molecular formula C11H13BrN2O B2400723 3-Bromo-5-(pyrrolidin-1-yl)benzamide CAS No. 2091999-63-0

3-Bromo-5-(pyrrolidin-1-yl)benzamide

Cat. No.: B2400723
CAS No.: 2091999-63-0
M. Wt: 269.142
InChI Key: CFZPSLSLDOOWOW-UHFFFAOYSA-N
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Description

3-Bromo-5-(pyrrolidin-1-yl)benzamide (CAS: 1375069-16-1) is a brominated aromatic compound featuring a benzamide core substituted with a pyrrolidine-1-carbonyl group at the 5-position and a bromine atom at the 3-position. Its molecular formula is C₁₁H₁₃BrN₂O, with a molar mass of 269.14 g/mol .

Properties

IUPAC Name

3-bromo-5-pyrrolidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-9-5-8(11(13)15)6-10(7-9)14-3-1-2-4-14/h5-7H,1-4H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZPSLSLDOOWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC(=C2)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(pyrrolidin-1-yl)benzamide typically involves the bromination of 5-(pyrrolidin-1-yl)benzamide. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process involves the following steps:

    Starting Material: 5-(pyrrolidin-1-yl)benzamide.

    Bromination: The starting material is treated with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, at a controlled temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(pyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-(pyrrolidin-1-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-Bromo-5-(pyrrolidin-1-yl)benzamide, we compare it with 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one (CAS: 2090174-33-5) and other analogs based on structural and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Property This compound 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one
Molecular Formula C₁₁H₁₃BrN₂O C₁₀H₈BrN₃O
Molar Mass (g/mol) 269.14 266.09
Key Functional Groups Benzamide, pyrrolidine, bromine Pyridazinone, pyridine, bromine
Ring System Benzene Pyridazinone (6-membered, 2 nitrogen atoms)
Substituent Positions Bromine (3), pyrrolidine (5) Bromine (5), pyridinylmethyl (2)
Potential Reactivity Electrophilic substitution (Br site) Nucleophilic attack (pyridazinone carbonyl)

Key Differences and Implications

Core Ring Systems: The benzene ring in this compound is aromatic and planar, favoring π-π stacking interactions. In contrast, 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one contains a pyridazinone ring, which is a partially saturated heterocycle with two nitrogen atoms. This difference affects solubility and electronic properties; pyridazinone derivatives often exhibit higher polarity due to the carbonyl group .

Substituent Effects: The pyrrolidine group in this compound introduces steric bulk and basicity, which could influence binding affinity in receptor-targeted applications.

Bromine Positioning: Bromine at the 3-position (benzamide) vs. 5-position (pyridazinone) alters electronic distribution. In the benzamide derivative, bromine’s electron-withdrawing effect may deactivate the ring toward electrophilic substitution, whereas in the pyridazinone analog, bromine’s position relative to the carbonyl group could stabilize resonance structures .

Limitations and Data Gaps

The evidence provided lacks quantitative data (e.g., solubility, melting points, bioactivity) for these compounds. Further experimental studies are required to validate their comparative performance in specific applications.

Biological Activity

3-Bromo-5-(pyrrolidin-1-yl)benzamide is a compound that has drawn attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 3-position of the benzamide moiety and a pyrrolidine ring at the 5-position. This unique structure contributes to its distinct chemical and biological properties. The presence of the bromine atom enhances lipophilicity, which can influence the compound's ability to penetrate biological membranes and interact with cellular targets.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The bromine atom and the pyrrolidine ring are critical for binding affinity and activity. The compound may modulate various biological pathways by inhibiting or activating target proteins, leading to diverse physiological effects .

Biological Activity

Research has indicated that this compound exhibits significant biological activity, including:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes, which could lead to therapeutic applications in treating diseases .
  • Receptor Interaction : It may also interact with various receptors, affecting neurotransmitter levels and potentially influencing conditions such as anxiety or depression .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzamide structure or the pyrrolidine ring can significantly impact its efficacy and selectivity:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreases binding affinity to target enzymes
Alteration of ring size or saturationAffects solubility and permeability
Substitution at the 2-position of the phenyl ringEnhances noradrenaline reuptake inhibition (NRI) properties

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to this compound:

  • Noradrenaline Reuptake Inhibition : A related benzamide derivative demonstrated significant NRI activity, increasing noradrenaline levels by up to 350% in vivo. This suggests that similar modifications to this compound could enhance its efficacy as a CNS-active agent .
  • Antiparasitic Activity : In a high-throughput screening study, compounds structurally related to this compound were identified as growth inhibitors of Trypanosoma brucei, indicating potential applications in treating neglected tropical diseases such as human African trypanosomiasis .

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